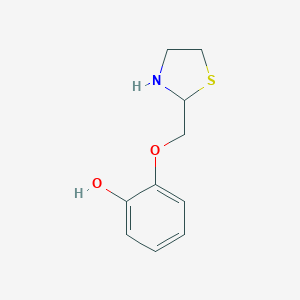
Phenol, 2-(2-thiazolidinylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(2-thiazolidinylmethoxy)-, also known as Thiomersal, is an organomercury compound that has been widely used as a preservative in vaccines, biological products, and other medical preparations. It is a white crystalline powder that is soluble in water and alcohol. Thiomersal has been used for over 70 years, and its effectiveness in preventing bacterial and fungal growth in vaccines has been well established. However, concerns have been raised about its safety and potential toxicity, particularly in relation to its mercury content.
Mécanisme D'action
Phenol, 2-(2-thiazolidinylmethoxy)- works by releasing small amounts of mercury ions, which act as a preservative by killing or inhibiting the growth of bacteria and fungi. The mercury ions bind to sulfur-containing amino acids in the proteins of microorganisms, disrupting their structure and function.
Biochemical and Physiological Effects
Phenol, 2-(2-thiazolidinylmethoxy)- has been shown to have both biochemical and physiological effects. It has been shown to bind to proteins and DNA in cells, and to affect the function of enzymes involved in cellular processes. Phenol, 2-(2-thiazolidinylmethoxy)- has also been shown to affect the immune system, both in vitro and in vivo, by altering cytokine production and T cell function.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, 2-(2-thiazolidinylmethoxy)- has several advantages as a preservative in lab experiments. It is effective in preventing bacterial and fungal growth, and does not affect the potency or stability of the sample. However, there are also limitations to its use. Phenol, 2-(2-thiazolidinylmethoxy)- can interfere with some assays, particularly those that rely on enzyme activity or protein function. It can also be toxic to cells at high concentrations.
Orientations Futures
There are several areas of future research related to thiomersal. One area of interest is the potential toxicity of thiomersal, particularly in relation to its mercury content. Studies are needed to determine the safe levels of exposure to thiomersal, and to evaluate the potential health effects of long-term exposure. Another area of research is the development of alternative preservatives for vaccines and other medical preparations. Researchers are exploring the use of other compounds, such as benzyl alcohol and phenoxyethanol, as potential substitutes for thiomersal. Finally, there is a need for further research into the mechanism of action of thiomersal, particularly in relation to its effects on the immune system and cellular processes.
Méthodes De Synthèse
Phenol, 2-(2-thiazolidinylmethoxy)- is synthesized by reacting 2-mercaptobenzoic acid with sodium hydroxide to form the sodium salt, which is then reacted with ethyl iodide to form the ethyl ester. The ethyl ester is then reacted with mercury (II) chloride to form the thiomersal compound.
Applications De Recherche Scientifique
Phenol, 2-(2-thiazolidinylmethoxy)- has been extensively studied for its use as a vaccine preservative. Studies have shown that it is effective in preventing bacterial and fungal growth in vaccines, and does not affect the potency or stability of the vaccine. Phenol, 2-(2-thiazolidinylmethoxy)- has also been used in other medical preparations such as eye drops, nasal sprays, and contact lens solutions.
Propriétés
Numéro CAS |
103195-83-1 |
|---|---|
Nom du produit |
Phenol, 2-(2-thiazolidinylmethoxy)- |
Formule moléculaire |
C10H13NO2S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
2-(1,3-thiazolidin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C10H13NO2S/c12-8-3-1-2-4-9(8)13-7-10-11-5-6-14-10/h1-4,10-12H,5-7H2 |
Clé InChI |
OHRVIKONBLIBJX-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
SMILES canonique |
C1CSC(N1)COC2=CC=CC=C2O |
Synonymes |
2-(thiazolidin-2-ylmethoxy)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



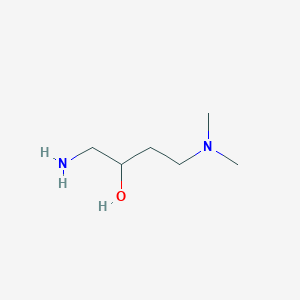
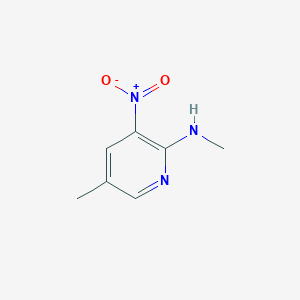
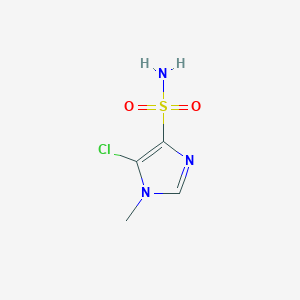
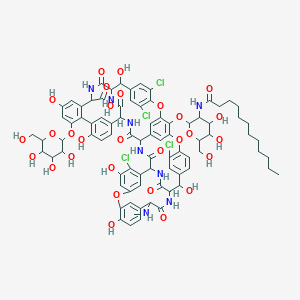
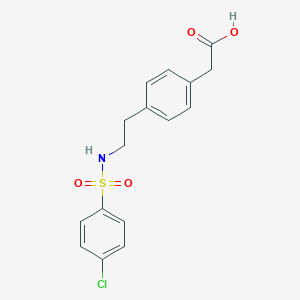
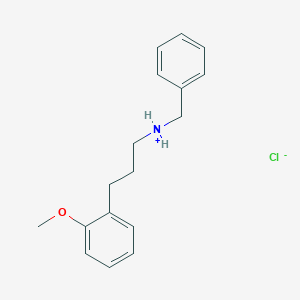


![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
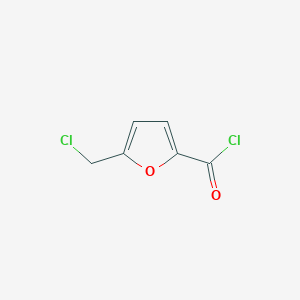


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
